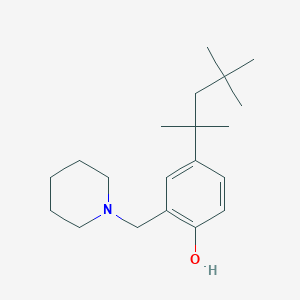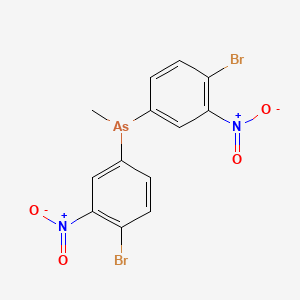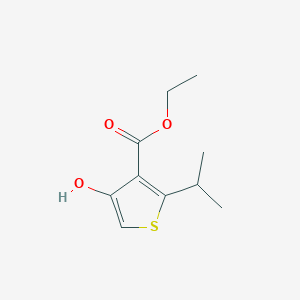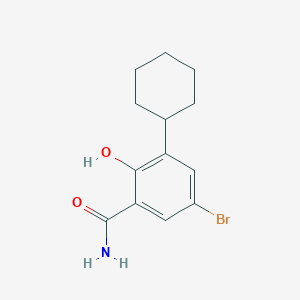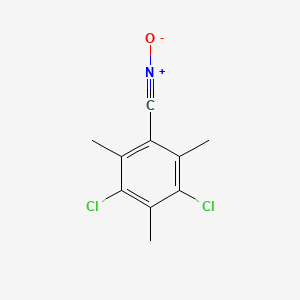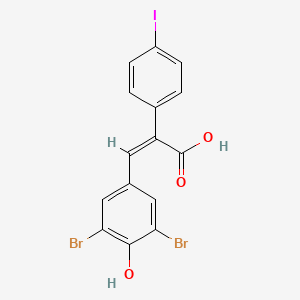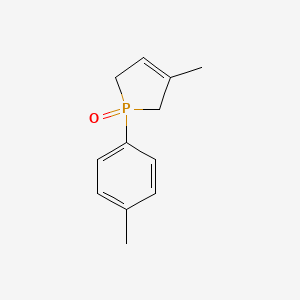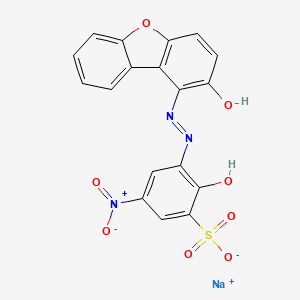
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. It is commonly used in various industrial applications, including dyeing and printing textiles, due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt typically involves a multi-step process. The initial step often includes the nitration of benzenesulfonic acid to introduce the nitro group. This is followed by the diazotization of an aromatic amine, which is then coupled with 2-hydroxydibenzofuran to form the azo linkage. The final step involves the sulfonation of the compound to introduce the sulfonic acid group, which is then neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pH, and reaction time are optimized to achieve the desired product. The final product is typically purified using crystallization or filtration techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds are formed.
Scientific Research Applications
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo linkage allows the compound to interact with different molecular targets, including enzymes and receptors. The nitro and sulfonic acid groups enhance its solubility and reactivity, facilitating its use in various applications. The exact mechanism of action depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid: Lacks the monosodium salt form.
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-benzenesulfonic acid: Lacks the nitro group.
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, disodium salt: Contains two sodium ions instead of one.
Uniqueness
The presence of both the nitro and sulfonic acid groups, along with the azo linkage, makes 2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt unique. These functional groups confer specific chemical properties, such as enhanced solubility, reactivity, and stability, which are not found in similar compounds.
Properties
CAS No. |
6232-51-5 |
|---|---|
Molecular Formula |
C18H10N3NaO8S |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-[(2-hydroxydibenzofuran-1-yl)diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H11N3O8S.Na/c22-12-5-6-14-16(10-3-1-2-4-13(10)29-14)17(12)20-19-11-7-9(21(24)25)8-15(18(11)23)30(26,27)28;/h1-8,22-23H,(H,26,27,28);/q;+1/p-1 |
InChI Key |
VDUKOCBGLCVHFH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
